molecular formula C8H11NO2S2 B2990145 N-(thiophen-2-ylmethyl)cyclopropanesulfonamide CAS No. 1207053-93-7

N-(thiophen-2-ylmethyl)cyclopropanesulfonamide

Cat. No.: B2990145
CAS No.: 1207053-93-7
M. Wt: 217.3
InChI Key: VPGOVJPAWZACOP-UHFFFAOYSA-N
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Description

N-(Thiophen-2-ylmethyl)cyclopropanesulfonamide is a chemical compound with the CAS Registry Number 1207053-93-7 . It has a molecular formula of C 8 H 11 NO 2 S 2 and a molecular weight of 217.31 g/mol . The structure of the compound can be represented by the SMILES string O=S(C1CC1)(NCC2=CC=CS2)=O . As a sulfonamide derivative featuring a thiophene moiety and a cyclopropyl ring, this compound is of significant interest in medicinal chemistry and drug discovery research. Sulfonamide-based structures are widely investigated for their potential to interact with various biological targets . For instance, research into circadian clock modulators has highlighted the importance of the sulfonamide group and electron-rich ring systems for biological activity . Furthermore, patented compounds containing the cyclopropanesulfonamide group have been studied for their interaction with proteins like glucokinase regulatory protein, indicating potential applications in metabolic disease research . Researchers can utilize this compound as a versatile chemical building block for developing novel small-molecule probes or for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S2/c10-13(11,8-3-4-8)9-6-7-2-1-5-12-7/h1-2,5,8-9H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGOVJPAWZACOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)cyclopropanesulfonamide typically involves the reaction of thiophen-2-ylmethylamine with cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(thiophen-2-ylmethyl)cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(thiophen-2-ylmethyl)cyclopropanesulfonamide with structurally or functionally related sulfonamides and thiophene derivatives, based on available

Compound Key Structural Features Synthesis Route Physicochemical/Biological Properties References
This compound Cyclopropanesulfonamide + thiophene-2-ylmethyl group Likely involves cyclopropanesulfonyl chloride + thiophenemethylamine (inferred) Expected high rigidity; potential enzyme inhibition due to sulfonamide group. No direct activity data.
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-2-carboxamide + 2-nitrophenyl group Reflux of 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile Dihedral angles: 13.53°–16.07° between aromatic rings; weak C–H⋯O/S interactions in crystal packing
N-(5-Bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide Cyclopropanesulfonamide + bromo-methoxy-pyridine substituent Not explicitly described; likely via sulfonylation of pyridinylamine Bromine and methoxy groups enhance lipophilicity; potential kinase inhibitor scaffold.
N-(1-Allyl-1H-indol-2-yl)thiophene-2-sulfonamide Thiophene-2-sulfonamide + indole-allyl group Pd-mediated coupling of iodophenyl sulfonamide with indole derivatives Used in cyclopentane ring fusion reactions; robust under Pd catalysis.
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene + amino alcohol backbone Part of impurity profiles in drospirenone/ethinyl estradiol synthesis Structural analog with potential β-adrenergic activity; controlled as an unspecified impurity .

Key Observations:

Structural Flexibility vs. In contrast, N-(2-nitrophenyl)thiophene-2-carboxamide exhibits greater rotational freedom between its aromatic rings (dihedral angles ~8–16°), which may reduce binding affinity compared to the cyclopropane-containing target compound .

Synthetic Accessibility :

  • Pd-mediated routes (e.g., N-(1-allyl-indol-2-yl)thiophene-2-sulfonamide ) highlight the utility of transition-metal catalysis in constructing complex sulfonamide architectures . However, the target compound may require simpler amine-sulfonyl chloride coupling, avoiding costly metal catalysts.

Biological Relevance :

  • Cyclopropanesulfonamides like N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide are explored as kinase inhibitors due to their ability to occupy hydrophobic enzyme pockets . The thiophene moiety in the target compound could further modulate electronic interactions with target proteins.
  • Thiophene sulfonamides (e.g., N-(1-allyl-indol-2-yl)thiophene-2-sulfonamide ) are intermediates in fused-ring systems, suggesting the target compound may have applications in heterocyclic drug discovery .

Biological Activity

N-(thiophen-2-ylmethyl)cyclopropanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Notably, compounds containing thiophene moieties have been shown to exhibit significant inhibitory effects on enzymes related to inflammation and cancer progression.

  • Inhibition of mPGES-1 : Recent studies have identified similar thiophene-based compounds as effective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammatory responses and cancer development. These inhibitors selectively affect the production of prostaglandin E2 (PGE2), which is often upregulated in pathological conditions, thus potentially reducing associated side effects seen with traditional COX inhibitors .
  • Antioxidant Activity : The antioxidant properties of thiophene derivatives have also been explored. For instance, compounds with thiophene rings demonstrated significant radical scavenging activity, which could contribute to their protective effects against oxidative stress-related diseases .

Biological Activity Findings

The biological activities of this compound can be summarized based on various studies that evaluated its effects on cell lines and microbial strains.

Antibacterial Activity

Research has shown that thiophene derivatives exhibit considerable antibacterial properties. For example:

  • Gram-positive bacteria : Compounds similar to this compound have shown high inhibition rates against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Moderate activity was observed against Escherichia coli and Pseudomonas aeruginosa. The structure-activity relationship indicates that modifications on the thiophene ring can enhance antibacterial efficacy .
Bacterial StrainInhibition Percentage
Staphylococcus aureus83.3%
Bacillus subtilis82.6%
Escherichia coli64.0%
Pseudomonas aeruginosa86.9%

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays:

  • Compounds derived from thiophene exhibited significant inhibition of reactive oxygen species (ROS), with some derivatives showing up to 62% inhibition compared to ascorbic acid as a control .

Case Studies

Several case studies have highlighted the therapeutic potential of thiophene derivatives:

  • Cancer Therapy : In vitro studies demonstrated that certain thiophene-based compounds induce cell cycle arrest in cancer cell lines, leading to increased apoptosis after prolonged exposure. The most promising compounds showed selective activity against lung cancer cells (A549), suggesting a targeted approach for cancer therapy .
  • Inflammation Models : In animal models of inflammation, thiophene derivatives have been shown to reduce inflammatory markers significantly, indicating their potential use in treating inflammatory diseases such as arthritis and atherosclerosis .

Q & A

Q. Advanced SAR Studies

  • Substituent Variation : Replace thiophen-2-ylmethyl with furan- or phenylmethyl groups to assess electronic effects on binding.
  • Positional Isomerism : Compare thiophen-2-yl vs. thiophen-3-yl derivatives for steric compatibility with target sites .
  • Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with biological targets (e.g., kinases, GPCRs) .

How should solubility and stability challenges be addressed during experimental handling?

Q. Basic Stability Protocols

  • Solubility : Use DMSO (≥50 mg/mL) for stock solutions; dilute in PBS (pH 7.4) for biological assays .
  • Storage : Store at -20°C under inert gas (N2_2/Ar) to prevent thiophene oxidation. Monitor degradation via HPLC .

What methodologies assess the pharmacokinetic (PK) profile of this compound in vivo?

Q. Advanced PK Evaluation

  • Rat Snapshot Studies : Oral dosing (e.g., 20 mg/kg) followed by plasma LC-MS/MS analysis over 24 hours. Measure liver exposure for off-target effects .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation pathways .

How can computational modeling predict interactions of cyclopropanesulfonamides with biological targets?

Q. Advanced Computational Methods

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Molecular Dynamics (MD) : Simulate binding kinetics (e.g., RMSD plots) to assess target-ligand stability .

What precautions are necessary when modifying the thiophene moiety?

Q. Basic Reaction Design

  • Protection Strategies : Use Boc or Fmoc groups to shield the thiophene sulfur during cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Avoid Strong Oxidants : Replace peroxides with TEMPO/air for controlled oxidations to prevent ring cleavage .

How should researchers resolve contradictions in spectroscopic or crystallographic data?

Q. Advanced Data Analysis

  • Multi-Technique Validation : Cross-check NMR assignments with HSQC/HMBC and X-ray data. For crystallographic discrepancies (e.g., R-factor > 0.05), re-refine using SHELXL with additional restraints .
  • Dynamic Effects : Consider rotameric flexibility in sulfonamide conformers via variable-temperature NMR .

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